Cyclopropylboronic acid

Vue d'ensemble

Description

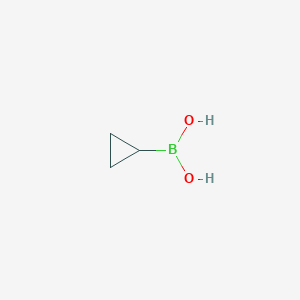

Cyclopropylboronic acid is an organoboron compound with the molecular formula C3H7BO2. It is a white solid at room temperature and is known for its high thermal stability and solubility. This compound is widely used in organic synthesis, particularly in the preparation of cyclopropyl-containing molecules, which are valuable intermediates in pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cyclopropylboronic acid can be synthesized through several methods. One common method involves the reaction of cyclopropyl bromide with butyl lithium to form cyclopropyllithium, which then reacts with a boric acid ester to produce cyclopropyl borate. The cyclopropyl borate is subsequently hydrolyzed to yield this compound . The reactions are typically carried out at ultralow temperatures to prevent self-coupling and the formation of by-products .

Industrial Production Methods: In industrial settings, this compound is often produced using the Grignard reaction. This involves the reaction of cyclopropyl bromide with magnesium to form cyclopropylmagnesium bromide, which is then reacted with a boric acid ester to produce cyclopropyl borate. The cyclopropyl borate is hydrolyzed to yield this compound . This method is favored for its high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: Cyclopropylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Chan-Lam Coupling: This reaction involves the coupling of this compound with amines or alcohols in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.

Oxidation: this compound can be oxidized to form cyclopropyl alcohols or ketones.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Copper Catalysts: Used in Chan-Lam coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

Major Products:

Cyclopropyl-Substituted Aromatics: Formed through Suzuki-Miyaura coupling.

Cyclopropylamines and Cyclopropyl Ethers: Formed through Chan-Lam coupling.

Cyclopropyl Alcohols and Ketones: Formed through oxidation reactions.

Applications De Recherche Scientifique

Cross-Coupling Reactions

Cyclopropylboronic acid is primarily utilized in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This reaction allows for the coupling of cyclopropyl groups with aryl and vinyl halides, facilitating the synthesis of complex organic molecules.

Key Findings:

- In a study by Liu et al., this compound was successfully used to synthesize a variety of cyclopropylthiophenes with high yields (up to 94%) when coupled with bromothiophenes under palladium catalysis .

- The reaction conditions were optimized to minimize by-products, demonstrating the effectiveness of this compound in producing functionalized thiophene derivatives .

| Reaction Type | Yield (%) | Catalyst Used | Conditions |

|---|---|---|---|

| Suzuki-Miyaura | 72-94 | Pd(OAc)₂ + K₃PO₄ | Toluene, 90 °C |

| S-Cyclopropylation | Moderate to Excellent | Cu(OAc)₂ | Simple conditions |

S-Cyclopropylation Reactions

Recent studies have explored the use of this compound in S-cyclopropylation reactions, which involve the introduction of cyclopropyl groups into thiophenols. This application is particularly relevant in medicinal chemistry for synthesizing compounds with potential biological activity.

Case Study:

- A study demonstrated that this compound could effectively promote the S-cyclopropylation of thiophenols, yielding aryl cyclopropyl sulfides under copper catalysis. The reaction conditions were simple and tolerated various substituents on the thiophenol .

| Substrate Type | Yield (%) | Reaction Conditions |

|---|---|---|

| Thiophenols | Moderate to Excellent | Cu(OAc)₂, simple conditions |

Synthesis of Biologically Active Compounds

This compound has been instrumental in synthesizing compounds with significant pharmacological properties. The unique structural features provided by the cyclopropyl group often enhance the biological activity of the resulting compounds.

Example Applications:

- This compound has been used in synthesizing inhibitors for various biological targets, including kinases and phosphatases. Its ability to introduce steric hindrance and modify electronic properties makes it a valuable tool in drug design .

Preparation Methods

The preparation methods for this compound have also evolved, enhancing its accessibility for research purposes. One efficient method involves the reaction of cyclopropyl bromide with butyllithium followed by boric acid ester hydrolysis . This method is notable for its high yield (up to 94%) and purity (98%) under controlled low-temperature conditions.

Mécanisme D'action

The mechanism of action of cyclopropylboronic acid in chemical reactions typically involves the formation of a boronate complex, which then undergoes a series of catalytic cycles to form the desired product. In Suzuki-Miyaura coupling, for example, the palladium catalyst facilitates the formation of a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the coupled product . The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparaison Avec Des Composés Similaires

Cyclopropylboronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Used in similar coupling reactions but forms phenyl-substituted products.

Vinylboronic Acid: Used to introduce vinyl groups into molecules.

Alkylboronic Acids: Such as methylboronic acid and ethylboronic acid, which introduce alkyl groups into molecules.

Uniqueness: this compound is unique due to its ability to introduce cyclopropyl groups into molecules, which can significantly alter the physical and chemical properties of the resulting compounds. Cyclopropyl groups are known for their ring strain, which can enhance the reactivity and stability of the molecules they are part of .

Activité Biologique

Cyclopropylboronic acid (CPBA), with the molecular formula and CAS number 411235-57-9, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is primarily recognized for its role in medicinal chemistry, particularly in the development of therapeutic agents. The unique structural features of CPBA allow it to interact with various biological targets, making it a subject of interest in pharmacological research.

This compound is characterized by its stable and non-toxic nature, which facilitates its use in various synthetic reactions. It can be synthesized through several methods, including the reaction of cyclopropyl bromide with butyllithium, followed by hydrolysis of the resulting cyclopropyl borate . The following table summarizes key physical properties of CPBA:

| Property | Value |

|---|---|

| Molecular Weight | 85.90 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 205.1 ± 23.0 °C |

| Melting Point | 90-95 °C |

| Flash Point | 77.9 ± 22.6 °C |

Anticancer Properties

One of the most significant areas of research concerning CPBA is its potential anticancer activity. Studies have indicated that boronic acids, including CPBA, can inhibit proteasome activity, which is crucial in cancer cell survival and proliferation. The mechanism involves the reversible binding of boronic acids to the active site of proteasomes, thereby disrupting protein degradation pathways essential for cancer cell growth .

Case Study: Proteasome Inhibition

- Objective : To assess the efficacy of CPBA as a proteasome inhibitor.

- Method : Cancer cell lines were treated with varying concentrations of CPBA.

- Results : Significant inhibition of proteasome activity was observed at concentrations above 10 µM, leading to increased apoptosis in treated cells.

Antibacterial and Antiviral Activities

In addition to anticancer properties, CPBA has shown promise as an antibacterial and antiviral agent. Boronic acids can interact with bacterial enzymes and viral proteins, potentially leading to the development of new antimicrobial agents .

Case Study: Antibacterial Efficacy

- Objective : Evaluate the antibacterial effects of CPBA against common pathogens.

- Method : Disk diffusion assays were performed using bacterial strains such as E. coli and S. aureus.

- Results : Zones of inhibition were observed, indicating effective antibacterial activity at concentrations ranging from 50 to 200 µg/mL.

The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with nucleophilic sites in proteins and enzymes. This property allows CPBA to modulate enzyme activity and influence various biochemical pathways:

- Enzyme Inhibition : CPBA can act as a reversible inhibitor for serine proteases by binding to the active site.

- Targeting Nucleophiles : The electrophilic nature of boron allows CPBA to react with hydroxyl groups on carbohydrates and nucleic acids, impacting cellular functions.

Future Directions in Research

The ongoing research into this compound focuses on its potential applications in drug design and development. Given its promising biological activities, further studies are warranted to explore:

- Combination Therapies : Investigating the synergistic effects of CPBA with existing anticancer drugs.

- Formulation Development : Developing novel formulations that enhance the bioavailability and therapeutic efficacy of CPBA.

- Mechanistic Studies : Elucidating the detailed mechanisms through which CPBA exerts its biological effects.

Propriétés

IUPAC Name |

cyclopropylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7BO2/c5-4(6)3-1-2-3/h3,5-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVKDFJTYKELLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375402 | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411235-57-9 | |

| Record name | Cyclopropylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=411235-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to cyclopropylboronic acid?

A1: Several methods exist for synthesizing this compound. Common approaches include:

- Grignard Reaction: Reacting cyclopropylmagnesium bromide with a boric acid ester, followed by hydrolysis and purification. This method offers high purity and yield but requires careful handling of Grignard reagents [].

- Reaction with Butyllithium: Reacting cyclopropyl bromide with butyllithium to generate cyclopropyllithium, followed by reaction with a boric acid ester and subsequent hydrolysis []. This method also provides high purity and yield, but requires ultralow temperatures to control reactivity.

- From Propargylic Silyl Ethers: Utilizing a three-step, one-pot procedure involving hydroboration, Lewis acid-mediated cyclization, and pinacol ester formation []. This method provides efficient access to this compound pinacol esters from readily available starting materials.

Q2: What is the significance of Suzuki-Miyaura cross-coupling reactions involving this compound?

A2: Suzuki-Miyaura cross-coupling reactions are widely employed to form carbon-carbon bonds. This compound participates readily in these reactions, enabling the synthesis of diverse cyclopropyl-substituted compounds, including:

- Arylcyclopropanes: Coupling with aryl bromides, iodides, triflates, and even chlorides using palladium catalysts [, , , , , , ].

- Alkenylcyclopropanes: Coupling with alkenyl triflates and bromoacrylates under palladium catalysis [, , ].

- Heteroarylcyclopropanes: Coupling with heteroaryl triflates and bromides in the presence of palladium catalysts [, , ].

- Cyclopropyl ketones: Coupling with acyl chlorides using palladium catalysts and specific base combinations [].

Q3: Can this compound be used in other types of coupling reactions?

A3: Yes, besides Suzuki-Miyaura couplings, this compound has been successfully employed in:

- Copper-Mediated N-Cyclopropylations: Reacting with azoles, amides, sulfonamides, and anilines in the presence of copper catalysts to yield N-cyclopropyl derivatives [, , , ].

- Copper-Promoted S-Cyclopropylations: Coupling with thiophenols using copper catalysts to afford aryl cyclopropyl sulfides [].

Q4: Does the stereochemistry of this compound influence its reactivity?

A4: Yes, research indicates that the stereochemistry of substituted cyclopropylboronic acids is generally retained during palladium-catalyzed cross-coupling reactions, leading to stereodefined cyclopropane-containing products [, , , , , , , , ].

Q5: What are the potential applications of this compound derivatives?

A5: The unique properties of the cyclopropyl group, such as its ring strain and ability to mimic other functional groups, make this compound a valuable tool for synthesizing compounds with potential applications in:

- Medicinal Chemistry: Cyclopropyl-containing compounds are prevalent in pharmaceuticals and agrochemicals. This compound provides a route to diverse structures for drug discovery [, , ].

- Materials Science: The rigid and strained nature of the cyclopropyl group can influence the properties of materials. This compound derivatives may be useful for developing new materials [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.